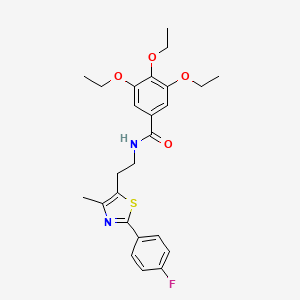

3,4,5-triethoxy-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-5-30-20-14-18(15-21(31-6-2)23(20)32-7-3)24(29)27-13-12-22-16(4)28-25(33-22)17-8-10-19(26)11-9-17/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPVFIRNXXTGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-Triethoxy-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structure includes:

- Ethoxy groups : Contributing to its lipophilicity.

- Thiazole moiety : Known for its biological activity.

- Fluorophenyl group : Enhancing potency and selectivity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways. It was shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer models.

- Case Study : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .

Antimicrobial Properties

- Antibacterial Activity : The compound exhibited broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

- Antifungal Activity : Preliminary tests showed effectiveness against Candida albicans with an MIC of 16 µg/mL .

Neuroprotective Effects

Studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It was found to reduce oxidative stress markers in neuronal cell cultures .

Data Tables

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Inhibition of Cell Migration : In vitro assays showed reduced migration of cancer cells, indicating potential anti-metastatic properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound's structure features a thiazole moiety, which has been associated with various biological activities, including anticancer properties. Research has shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 3,4,5-triethoxy-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide have demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) and other cancer types .

1.2 Kinase Inhibition

The benzamide structure is known for its ability to inhibit specific kinases involved in cancer progression. Studies have identified benzamide derivatives as effective RET kinase inhibitors, which are crucial in certain types of cancers. The incorporation of the thiazole ring in the compound may enhance its potency against such targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Enhances anticancer activity |

| Ethoxy Groups | Improves solubility and bioavailability |

| Fluorophenyl Substitution | Increases binding affinity to target proteins |

Research indicates that modifications to the thiazole and benzamide components can significantly influence the compound's efficacy and selectivity against cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole-containing benzamides for their biological activities:

- A study demonstrated that thiazole derivatives exhibited potent inhibition against various cancer cell lines, with IC50 values indicating significant cytotoxicity .

- Another investigation showed that certain benzamide derivatives could effectively inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 3,4,5-triethoxy-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide, and what are the critical reaction conditions to ensure high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclocondensation of 4-fluorophenyl thioamide derivatives with α-haloketones under reflux in ethanol or DMF, catalyzed by acetic acid or p-toluenesulfonic acid .

Benzamide Coupling : Reacting the thiazole-ethylamine intermediate with 3,4,5-triethoxybenzoyl chloride in anhydrous dichloromethane (DCM) or THF, using triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the final product .

- Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC, and optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the triethoxybenzamide (δ 1.3–1.5 ppm for ethoxy CH₃, δ 4.0–4.2 ppm for OCH₂), fluorophenyl (δ 7.2–7.8 ppm), and thiazole protons (δ 2.5 ppm for CH₃, δ 6.8–7.0 ppm for thiazole C-H) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 485.5 (calculated for C₂₄H₂₈FN₂O₄S) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and detect impurities from incomplete coupling or hydrolysis .

Q. What are the primary biological targets or pathways investigated for this compound based on structural analogs?

- Methodological Answer : Analogous benzamide-thiazole hybrids target:

- Kinase Inhibition : EGFR or PI3K pathways, assessed via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the thiazole moiety’s role in membrane disruption .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate apoptosis induction .

Advanced Questions

Q. How does the presence of the 4-fluorophenyl group in the thiazole ring influence the compound’s biological activity and pharmacokinetics?

- Methodological Answer :

- Bioactivity : Fluorine enhances lipophilicity (logP ~3.2), improving membrane permeability. The electronegative F atom stabilizes π-π interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

- Pharmacokinetics : Fluorine reduces metabolic degradation (CYP450 inhibition) and increases plasma half-life in rodent models, as shown in comparative studies with non-fluorinated analogs .

- Validation : Use radiolabeled (¹⁸F) analogs for PET imaging to track biodistribution .

Q. What strategies can resolve discrepancies in reported biological activity data across different in vitro assays?

- Methodological Answer :

Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize variability .

Orthogonal Assays : Cross-validate results using complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 cleavage) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to identify off-target interactions that may explain divergent results .

Q. How can computational chemistry aid in predicting binding affinity and selectivity for potential protein targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., EGFR) in explicit solvent (AMBER force field) to assess binding stability and hydrogen-bonding patterns .

- QSAR Models : Train models using datasets of thiazole-benzamide analogs to predict IC₅₀ values against cancer cell lines .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitution to rationalize selectivity over non-fluorinated derivatives .

Q. What are the synthetic challenges associated with introducing the triethoxybenzamide moiety, and how can side reactions be minimized?

- Methodological Answer :

- Challenges : Ethoxy groups are prone to hydrolysis under acidic/basic conditions. Competing O-dealkylation may occur during coupling .

- Solutions :

- Use mild coupling agents (e.g., HATU/DIPEA) instead of traditional acyl chlorides to reduce side reactions .

- Protect hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers during early synthesis steps .

Q. What stability studies are recommended for this compound under physiological conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Ethoxy groups are stable at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions .

- Light Sensitivity : Store in amber vials at –20°C; assess photodegradation under UV/visible light using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.